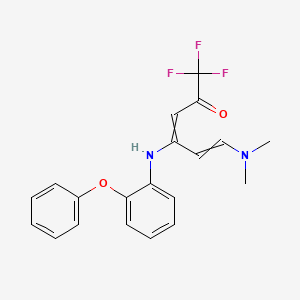![molecular formula C14H19ClFNO2 B1307711 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid CAS No. 440648-00-0](/img/structure/B1307711.png)
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid is a novel small molecule compound that has garnered significant interest in the scientific community. This compound is known for its potential therapeutic applications, particularly in the field of respiratory depression. It belongs to the class of GABAA receptor positive allosteric modulators, which are compounds that enhance the activity of the GABAA receptor, a key player in the central nervous system.
Preparation Methods
The synthesis of 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the cyclohexane ring and the introduction of the fluorobenzyl group. One common synthetic route involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under specific conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine group on the cyclohexane ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and reduce production costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form a nitro group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, where the carboxylic acid group can be reduced to an alcohol group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of a nitro compound, while reduction of the carboxylic acid group can lead to the formation of an alcohol.
Scientific Research Applications
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of other GABAA receptor modulators.
Biology: In biological research, this compound is used to study the function of the GABAA receptor and its role in the central nervous system.
Medicine: The compound is being developed as a potential therapeutic agent for the treatment of respiratory depression, a condition characterized by reduced breathing rate and depth.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid involves its interaction with the GABAA receptor. This compound acts as a positive allosteric modulator, enhancing the activity of the GABAA receptor by binding to a specific site on the receptor. This binding increases the receptor’s affinity for the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and hyperpolarization of the neuron. This results in an overall inhibitory effect on neuronal activity, which can help alleviate symptoms of respiratory depression.
Comparison with Similar Compounds
1-[(4-Fluorobenzyl)amino]cyclohexanecarboxylic acid can be compared with other GABAA receptor modulators, such as:
Diazepam: A well-known benzodiazepine that also acts as a positive allosteric modulator of the GABAA receptor. Unlike this compound, diazepam has a broader range of therapeutic applications, including anxiety and seizure disorders.
Zolpidem: A non-benzodiazepine hypnotic agent that selectively binds to the GABAA receptor. Zolpidem is primarily used for the treatment of insomnia, whereas this compound is being developed for respiratory depression.
Etomidate: An intravenous anesthetic agent that also modulates the GABAA receptor.
Properties
CAS No. |
440648-00-0 |
|---|---|
Molecular Formula |
C14H19ClFNO2 |
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylamino]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H18FNO2.ClH/c15-12-6-4-11(5-7-12)10-16-14(13(17)18)8-2-1-3-9-14;/h4-7,16H,1-3,8-10H2,(H,17,18);1H |
InChI Key |
RKNQVGRXUUASSM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C(=O)O)NCC2=CC=C(C=C2)F |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NCC2=CC=C(C=C2)F.Cl |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)
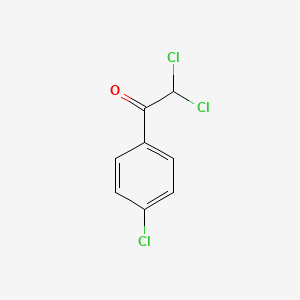
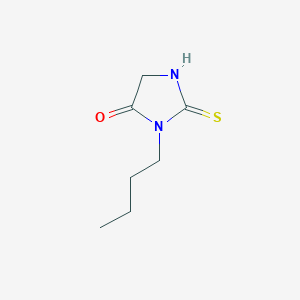
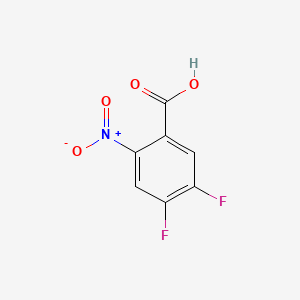
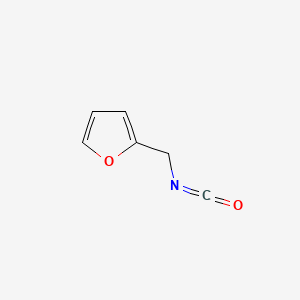
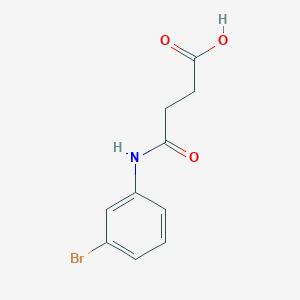
![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B1307644.png)
![2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1307649.png)
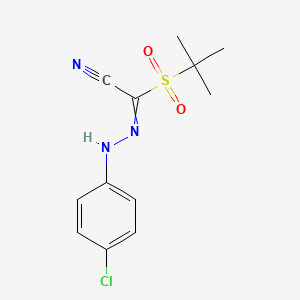
![2-((Z)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)-1-hydrazinecarbothioamide](/img/structure/B1307654.png)



